

Application Notes and Protocols for SO Insertion Reactions into Alkenes and Alkynes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfur monoxide

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Introduction

Sulfur monoxide (SO) is a highly reactive diatomic molecule that serves as a valuable reagent in organic synthesis for the direct introduction of a sulfur atom into organic molecules. Its high reactivity, however, precludes its isolation and storage. Therefore, SO is typically generated in situ from various precursors, allowing for its immediate reaction with a desired substrate. This document provides detailed application notes and experimental protocols for the insertion of **sulfur monoxide** into the carbon-carbon double and triple bonds of alkenes and alkynes, respectively, to yield valuable three-membered sulfur-containing heterocycles: thiiranes and thiirenes. These compounds are important building blocks in medicinal chemistry and materials science.

SO Insertion into Alkenes: Synthesis of Thiiranes

The reaction of **sulfur monoxide** with alkenes provides a direct route to thiiranes (also known as episulfides). Two effective methods for this transformation are highlighted below: a rhodium-catalyzed sulfur transfer and an organocatalytic two-step approach.

Data Presentation: Synthesis of Thiiranes from Alkenes

Table 1: Rhodium-Catalyzed Synthesis of Thiiranes from Norbornene Derivatives[1][2]

Entry	Alkene Substrate	Product	Yield (%)
1	Norbornene	exo-2,3-Epithionorbornane	91
2	5-Norbornene-2-methanol	exo-2,3-Epithio-5-norbornenemethanol	85
3	Methyl 5-norbornene-2-carboxylate	Methyl exo-2,3-epithio-5-norbornene-2-carboxylate	88

Table 2: Organocatalytic Two-Step Synthesis of Thiiranes from Styrene Derivatives[1][3][4]

Entry	Alkene Substrate	Epoxide Intermediate Yield (%)	Thiirane Product	Thiirane Yield (%)
1	Styrene	95	2-Phenylthiirane	92
2	4-Methylstyrene	93	2-(p-Tolyl)thiirane	90
3	4-Methoxystyrene	91	2-(4-Methoxyphenyl)thiirane	88
4	4-Chlorostyrene	96	2-(4-Chlorophenyl)thiirane	94
5	2-Chlorostyrene	94	2-(2-Chlorophenyl)thiirane	91

Experimental Protocols: Synthesis of Thiiranes

Protocol 1: Rhodium-Catalyzed Synthesis of exo-2,3-Epithionorbornane[1][2]

Materials:

- $\text{RhH}(\text{PPh}_3)_4$ (Rhodium catalyst precursor)
- 1,2-Bis(diphenylphosphino)ethane (dppe)
- 4-Ethynyltoluene
- Norbornene
- Elemental Sulfur (S_8)
- Acetone (anhydrous)
- Argon gas

Procedure:

- To a dried Schlenk flask under an argon atmosphere, add $\text{RhH}(\text{PPh}_3)_4$ (5 mol%), dppe (10 mol%), and 4-ethynyltoluene (10 mol%).
- Add anhydrous acetone to dissolve the components.
- To this solution, add norbornene (1.0 mmol) and elemental sulfur (1.2 mmol).
- The reaction mixture is heated to reflux under an argon atmosphere for 3 hours.
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford exo-2,3-epithionorbornane.

Protocol 2: Organocatalytic Two-Step Synthesis of 2-Phenylthiirane[1][3][4][5]

Step A: Synthesis of Styrene Oxide

Materials:

- Styrene

- 2,2,2-Trifluoroacetophenone (organocatalyst)
- Hydrogen peroxide (H_2O_2 , 30% aqueous solution)
- Dichloromethane (CH_2Cl_2)
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a solution of styrene (1.0 mmol) in dichloromethane (5 mL), add 2,2,2-trifluoroacetophenone (10 mol%).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add hydrogen peroxide (1.5 mmol) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction by adding saturated sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain styrene oxide, which can be used in the next step without further purification.

Step B: Synthesis of 2-Phenylthiirane

Materials:

- Styrene oxide (from Step A)
- Thiourea
- Methanol

- Water

Procedure:

- Dissolve styrene oxide (1.0 mmol) in methanol (10 mL).
- Add thiourea (1.2 mmol) to the solution.
- Heat the reaction mixture to reflux for 4 hours.
- After cooling, add water to the mixture and extract with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel (eluent: hexane) to yield 2-phenylthiirane.

SO Insertion into Alkynes: Synthesis of Thiirenes

The insertion of **sulfur monoxide** into alkynes leads to the formation of highly strained and reactive thiirenes. Often, the more stable thiirene 1-oxides are isolated. The reaction is particularly effective with sterically hindered alkynes.

Data Presentation: Synthesis of Thiirene 1-Oxides from Alkynes[6][7]

Table 3: Synthesis of Thiirene 1-Oxides from Bulky Alkynes

Entry	Alkyne Substrate	Product	Yield (%)
1	Di-tert-butylacetylene	2,3-Di-tert-butylthiirene 1-oxide	70
2	Di-(1-adamantyl)acetylene	2,3-Di-(1-adamantyl)thiirene 1-oxide	80
3	1-(1-Adamantyl)-2-tert-butylacetylene	2-(1-Adamantyl)-3-tert-butylthiirene 1-oxide	90

Experimental Protocol: Synthesis of Thiirene 1-Oxides

Protocol 3: Synthesis of 2,3-Di-tert-butylthiirene 1-oxide[6][7]

This synthesis proceeds via a dichlorothiirane intermediate which is then hydrolyzed.

Materials:

- Di-tert-butylacetylene
- Sulfur dichloride (SCl₂)
- Dichloromethane (anhydrous)
- Aqueous sodium hydroxide (NaOH) solution
- Diethyl ether
- Anhydrous sodium sulfate (Na₂SO₄)
- Argon gas

Procedure:

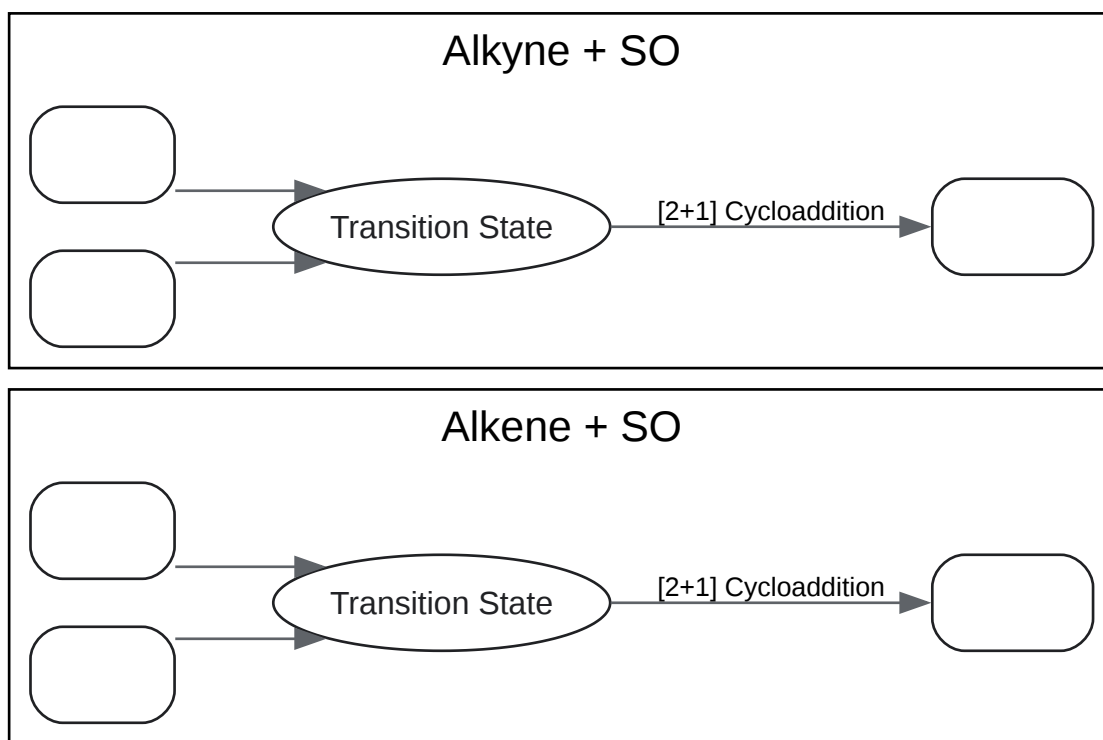
- To a solution of di-tert-butylacetylene (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere at 0 °C, add sulfur dichloride (1.1 mmol) dropwise.
- Stir the reaction mixture at 0 °C for 1 hour. The formation of 2,3-di-tert-butyl-2,3-dichlorothiirane occurs.
- Carefully add an aqueous solution of sodium hydroxide (10%) to the reaction mixture and stir vigorously for 2 hours at room temperature.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford 2,3-di-tert-butylthiirene 1-oxide.

Reaction Mechanisms and Visualizations

The insertion of **sulfur monoxide** into alkenes and alkynes is believed to proceed through a concerted [2+1] cycloaddition mechanism, although stepwise radical mechanisms can also be involved depending on the spin state of the **sulfur monoxide** (singlet or triplet).

Signaling Pathways and Experimental Workflows

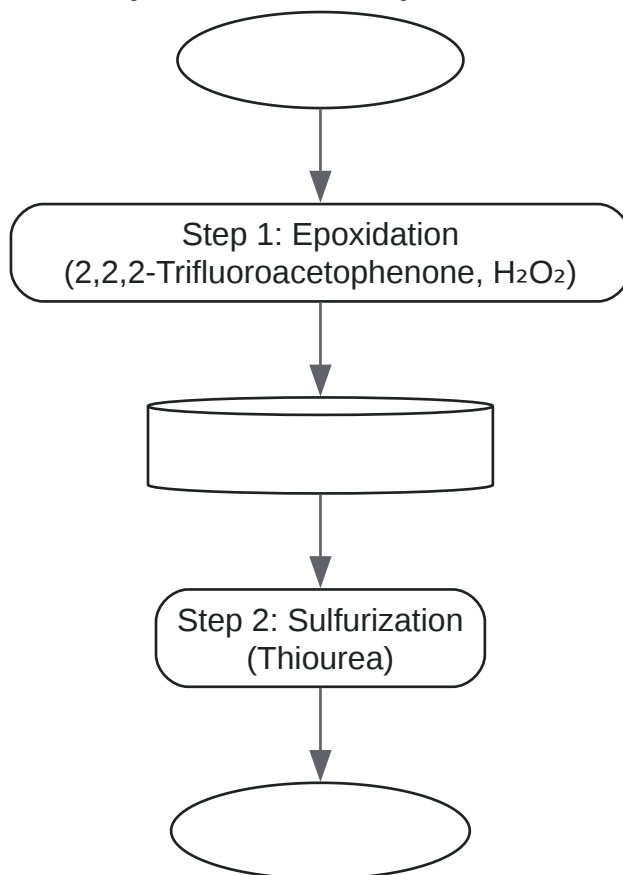
General Mechanism for SO Insertion



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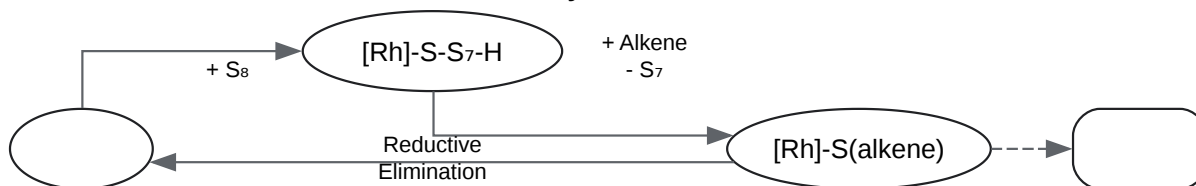
Caption: General mechanism for SO insertion into alkenes and alkynes.

Organocatalytic Thiirane Synthesis Workflow

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Caption: Workflow for the organocatalytic synthesis of thiiranes.

Rhodium-Catalyzed Sulfur Transfer

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- To cite this document: BenchChem. [Application Notes and Protocols for SO Insertion Reactions into Alkenes and Alkynes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084418#so-insertion-reactions-into-alkenes-and-alkynes]

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